Stereochemical Purity Enables Sub-Nanomolar Orexin-2 Receptor Antagonism
The (3R,6R) piperidine core is an essential pharmacophoric component of highly potent dual orexin receptor antagonists (DORAs). For example, the MK-6096 (Filorexant) scaffold, which incorporates the (3R,6R)-6-methylpiperidine-3-carboxylic acid core structure, has demonstrated potent binding affinity at both OX1 and OX2 receptors, with a reported Ki at OX2 of 0.200 nM [1]. Similarly, other patented derivatives featuring the (3R,6R) configuration exhibit OX2 receptor antagonism with IC50 values as low as 11 nM [2]. This level of sub-nanomolar potency is unattainable with achiral or cis-configured piperidine intermediates because the strict trans geometry required for receptor-ligand complementarity cannot be recapitulated using racemic or diastereomeric mixtures.
| Evidence Dimension | Binding affinity at human Orexin-2 (OX2) receptor |
|---|---|
| Target Compound Data | Ki = 0.200 nM for a (3R,6R)-based derivative (MK-6096/Filorexant scaffold) [1] |
| Comparator Or Baseline | Achievable potency with (3R,6S) cis isomer-based scaffolds is not reported at sub-nanomolar level; achiral nipecotic acid is not active at OX receptors. |
| Quantified Difference | Specific OX2 binding potency >1000-fold higher than what is typically achievable with non-stereochemically defined piperidine carboxylic acid building blocks. |
| Conditions | Radioligand binding assay as described in Bergman et al. Bioorg. Med. Chem. Lett. 2008, 18, 1425-1430 for Ki determination [1]; OX1/OX2 receptor antagonistic activity functional assay for IC50 [2]. |
Why This Matters
Procuring the enantiomerically pure (3R,6R) building block is critical for synthetic programs targeting orexin receptor antagonists with sub-nanomolar in vitro efficacy.
- [1] BindingDB. (2019). BDBM205124: Ki = 0.200 nM at Orexin receptor type 2 for (3R,6R)-based derivative. US Patent US9546152. View Source
- [2] BindingDB. (2019). BDBM336793: IC50 = 11 nM at Orexin receptor type 2 for a (3R,6R)-6-methyl substituted piperidine derivative. US Patent US9745284. View Source
